
2-Bromo-N-cyclopropylpyridin-4-amine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 2-Bromo-N-cyclopropylpyridin-4-amine has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
While specific chemical reactions involving 2-Bromo-N-cyclopropylpyridin-4-amine are not available, it’s important to note that many synthetic transformations are centered on the alteration of oxidation states .Physical And Chemical Properties Analysis
2-Bromo-N-cyclopropylpyridin-4-amine has a molecular weight of 213.08 g/mol . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Efficient Synthesis of Novel Pyridine-Based Derivatives
A study detailed the palladium-catalyzed Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives using 5-bromo-2-methylpyridin-3-amine and arylboronic acids. The synthesized compounds displayed moderate to good yield and were characterized using Density Functional Theory (DFT) methods. Notably, compound 4b showed significant anti-thrombolytic activity, and compound 4f demonstrated potent biofilm inhibition against Escherichia coli (Ahmad et al., 2017).
Access to 2-Aminopyridines
The research emphasized the importance of 2-aminopyridines due to their structural presence in bioactive natural products and medicinally significant compounds. The study introduced new methods for their preparation, focusing on reactions between 2,6-dibromopyridine and various amines. This led to the selective synthesis of 6-bromopyridine-2-amines, which were then utilized in C-C cross-coupling reactions (Bolliger et al., 2011).
Chemoselective Synthesis of 1-Substituted 4-Amino-2-(trifluoromethyl)-1H-pyrroles
This research introduced a method to synthesize 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, offering an environmentally friendly approach with the use of primary amines and yielding products of up to 98%. The method was noted for its simplicity, mild reaction conditions, and broad application potential (Aquino et al., 2015).
Application in Biological and Medicinal Research
Novel Pyridine-Based Derivatives in Biological Activities
The novel pyridine derivatives synthesized using the Suzuki cross-coupling reaction were also studied for their biological activities. Compounds displayed varying degrees of anti-thrombolytic, biofilm inhibition, and haemolytic activities, with specific compounds showing notable effectiveness against blood clot formation and bacterial growth (Ahmad et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromo-N-cyclopropylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-8-5-7(3-4-10-8)11-6-1-2-6/h3-6H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOMRNXLDZFNLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC(=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-cyclopropylpyridin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




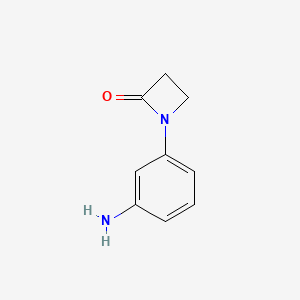
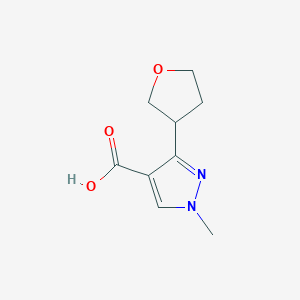
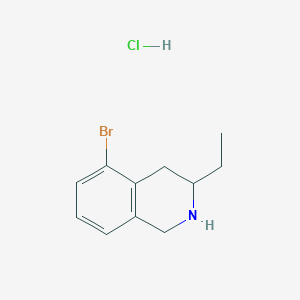
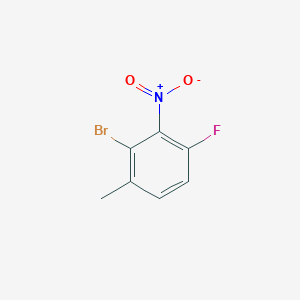
amine hydrochloride](/img/structure/B1383415.png)
![2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]-N-cyclopropyl-N-ethylacetamide dihydrochloride](/img/structure/B1383416.png)
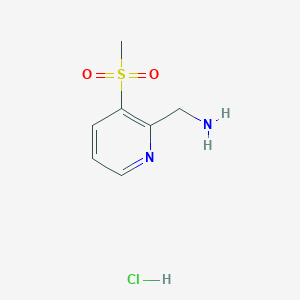
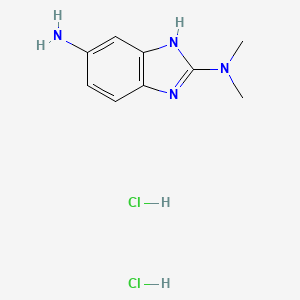
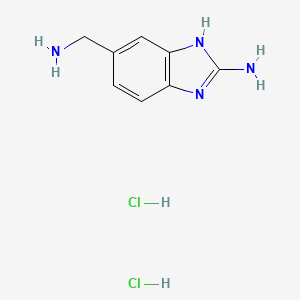
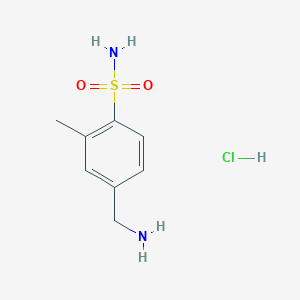
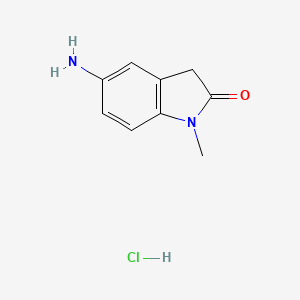
![[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride](/img/structure/B1383426.png)
